molecular formula C16H22N2O3 B14269386 (3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione CAS No. 138311-22-5

(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione

Cat. No.: B14269386
CAS No.: 138311-22-5
M. Wt: 290.36 g/mol
InChI Key: ISOKRPTUJYYYBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione is a complex organic compound with a unique structure that includes both imine and diketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione typically involves a multi-step process. One common method includes the condensation reaction between 4-(ethyl(2-hydroxyethyl)amino)benzaldehyde and hexane-2,4-dione under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine and diketone sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the diketone moiety can participate in chelation with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetylacetone: A diketone with similar reactivity but lacks the imine group.

    Benzaldehyde derivatives: Compounds with similar aromatic structures but different functional groups.

Uniqueness

(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione is unique due to its combination of imine and diketone functionalities, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

CAS No.

138311-22-5

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

3-[4-[ethyl(2-hydroxyethyl)amino]phenyl]iminohexane-2,4-dione

InChI

InChI=1S/C16H22N2O3/c1-4-15(21)16(12(3)20)17-13-6-8-14(9-7-13)18(5-2)10-11-19/h6-9,19H,4-5,10-11H2,1-3H3

InChI Key

ISOKRPTUJYYYBC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=NC1=CC=C(C=C1)N(CC)CCO)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.